Home > Products > Screening Compounds P67177 > 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid - 618102-16-2

1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Catalog Number: EVT-3179505
CAS Number: 618102-16-2
Molecular Formula: C17H12ClFN2O2
Molecular Weight: 330.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (V)

  • Compound Description: This compound is a key intermediate in the synthesis of chlorantraniliprole, a novel insecticide. []
  • Relevance: While structurally distinct from 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, this compound highlights the importance of substituted pyrazole-5-carboxylic acids as valuable building blocks for biologically active compounds. Both share the core pyrazole-5-carboxylic acid structure.

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids (5a-c)

  • Compound Description: This series of compounds incorporates a dihydropyrazole carboxylic acid core with an indole substituent. These compounds were synthesized and evaluated for their potential to inhibit EGFR (Epidermal Growth Factor Receptor), a protein often targeted in cancer therapies. []
  • Relevance: Although these compounds differ from 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid in the position of the carboxylic acid group and the presence of the dihydropyrazole ring, they highlight the structural diversity possible within the pyrazole carboxylic acid class and their potential for various biological activities.

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (HL)

  • Compound Description: This compound and its copper(II) complex were synthesized and characterized, revealing potent antibacterial activity for the complex. []
  • Relevance: This compound shares significant structural similarity with 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, both being 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid derivatives. The primary difference lies in the substitution on the phenyl ring at the 1-position of the pyrazole ring.

1-Alkyl-3-fluoroalkyl -1H-pyrazole-4-carboxylic acid chloride

  • Compound Description: This class of compounds serves as crucial precursors in the synthesis of fungicidal N-(haloalkyl)-5-alkyl-3-halo-pyrazole-carbaldehydes. []
  • Relevance: The presence of a halogenated alkyl substituent at the 3-position and a carboxylic acid chloride group at the 4-position makes this class structurally relevant to 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, emphasizing the significance of these functional groups in designing bioactive pyrazole derivatives.

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

  • Compound Description: This compound, with its regiospecific synthesis, emphasizes the importance of structural confirmation in pyrazole chemistry. []
  • Relevance: The presence of a p-tolyl group at the 5-position of the pyrazole ring directly correlates with the 3-P-tolyl substituent in 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, highlighting the potential impact of this substituent on biological activity.

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits potent inhibitory effects on the proliferation of several cancer cell lines. []
  • Relevance: Although structurally distinct from 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid due to the fused pyrimidine ring, the presence of a 4-fluorophenyl substituent in both highlights the use of this motif in pharmaceutical development.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of pyrazole amides was designed to target the tobacco mosaic virus (TMV) PC protein. They were found to possess promising antiviral activity. []
  • Relevance: These derivatives, with their 5-chloro-3-methyl-1H-pyrazole-4-carboxamide core, share significant structural similarity with 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid. This similarity underlines the potential of pyrazole-based structures as scaffolds for developing antiviral agents.

1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935)

  • Compound Description: JNJ-42041935 is a potent and selective inhibitor of HIF prolyl hydroxylase (PHD) enzymes. It has been investigated as a potential therapeutic for anemia, ulcerative colitis, and ischemic and metabolic diseases. []
  • Relevance: While JNJ-42041935 differs significantly from 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid in its overall structure, both compounds exemplify the diverse range of pharmacological activities exhibited by substituted pyrazole-4-carboxylic acid derivatives.

4,5-Diaryl-1H-pyrazole-3-ol Derivatives

  • Compound Description: This series of compounds, including pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, were designed and synthesized as potential COX-2 inhibitors for inflammation and pain management. []
  • Relevance: These derivatives highlight the versatility of the pyrazole core structure as a foundation for designing diverse compounds with potential therapeutic applications, making them relevant to exploring the potential biological activities of 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid.
Overview

1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. This compound features a pyrazole ring that is substituted with a chloro group, a fluorine atom, and a p-tolyl group, making it structurally interesting for various applications in medicinal chemistry and organic synthesis. The compound is notable for its potential pharmacological activities, which have been explored in various studies.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service number 618102-96-8. It is classified as a pyrazole derivative, which is known for its diverse biological activities. Pyrazoles and their derivatives have been studied extensively due to their roles as active scaffolds in drug discovery, exhibiting a range of pharmacological effects including anti-inflammatory, analgesic, and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves several steps:

  1. Formation of the Pyrazole Ring: This is achieved through the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds.
  2. Introduction of Substituents: The chloro and fluorine substituents are introduced via halogenation reactions, often using reagents like phosphorus pentachloride or fluorinating agents.
  3. Carboxylic Acid Functionalization: The carboxylic acid group can be added through hydrolysis of corresponding esters or via direct carboxylation methods.

Common solvents used in these reactions include dimethylformamide and tetrahydrofuran, with strong bases such as sodium hydride facilitating the reactions .

Technical Details

The reaction conditions are optimized for yield and purity, often requiring careful temperature control and reaction time adjustments. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor the progress of the synthesis and confirm product identity .

Molecular Structure Analysis

Structure

The molecular formula of 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is C16H15ClF N2O2. The structure features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A p-tolyl group (a para-substituted phenyl group).
  • A chloro substituent at position 3 of the phenyl ring.
  • A fluoro substituent at position 4 of the phenyl ring.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .

Data

Key structural data includes:

  • Molecular weight: 304.75 g/mol
  • Melting point: Typically ranges between 190–196 °C depending on purity .
Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical transformations:

Reactions

  • Oxidation: Can be oxidized to form corresponding carbonyl compounds using reagents like potassium permanganate.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield alcohol derivatives.
  • Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to diverse derivatives .

Technical Details

These reactions are often conducted under controlled conditions to prevent side reactions and ensure high selectivity for desired products. Reaction yields are typically assessed through chromatographic methods.

Mechanism of Action

The mechanism of action for 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid largely depends on its interactions with biological targets:

  1. Binding Affinity: The compound may interact with specific enzymes or receptors due to its unique structural features.
  2. Pharmacodynamics: Its pharmacological effects can be attributed to modulation of signaling pathways involved in inflammation or cell proliferation.

In silico studies have shown promising results regarding its bioactivity, indicating potential applications in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability under ambient conditions but sensitive to strong acids or bases.
  • Reactivity with nucleophiles due to the presence of halogen substituents.

Analytical data from various studies indicate consistent physical properties across synthesized batches, confirming reproducibility in synthesis methods .

Applications

1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific uses:

  • Pharmaceutical Development: Explored for anti-inflammatory and analgesic properties.
  • Chemical Research: Used as a building block for synthesizing more complex pyrazole derivatives with tailored biological activities.

Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in therapeutic applications .

Introduction to Pyrazole-Based Pharmacophores

The pyrazole nucleus (C₃H₄N₂) represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic structure with adjacent nitrogen atoms. First identified by Ludwig Knorr in 1883 and isolated naturally as 1-pyrazolyl-alanine from watermelon seeds in 1959, pyrazole derivatives exhibit remarkable structural versatility that enables diverse biological interactions [6] [8]. The proton-accepting capability of the pyridinic nitrogen (N2) combined with the proton-donating capacity of the pyrrolic nitrogen (N1) creates distinctive hydrogen-bonding patterns essential for molecular recognition processes. Pyrazole-based pharmaceuticals have demonstrated significant therapeutic value across multiple domains, including antiviral, anticancer, and anti-inflammatory applications, positioning this scaffold as a cornerstone in rational drug design [6] [8]. The strategic incorporation of substituents at the 1-, 3-, and 5-positions allows fine-tuning of electronic properties, steric bulk, and lipophilicity, enabling optimization of pharmacokinetic and pharmacodynamic profiles.

Structural Significance of 1,3-Diaryl-Substituted Pyrazole Carboxylates in Medicinal Chemistry

1,3-Diaryl-substituted pyrazole carboxylates exhibit distinctive structural features that confer significant pharmacological advantages:

  • Electronic Configuration: The electron-withdrawing carboxylate group at the 5-position creates a polarized system that facilitates hydrogen bonding with biological targets. This polarization enhances interactions with enzymatic active sites through dipole-dipole interactions and coordination bonding, as demonstrated in COX-2 inhibition studies [8].
  • Spatial Arrangement: Diaryl substitutions at the 1- and 3-positions create a planar biaryl system that facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The specific meta-chloro and para-fluoro pattern on the N1-phenyl ring provides steric and electronic modulation that enhances target selectivity [3].
  • Bioisosteric Properties: The pyrazole-carboxylate moiety serves as a bioisostere for carboxylic acid functionalities in classical NSAIDs, enabling comparable target engagement with improved metabolic stability. This is exemplified by the development of COX-2 inhibitors where pyrazole carboxylates mimic the arachidonic acid binding motif [8].
  • Structure-Activity Relationships: Molecular docking studies of structurally analogous compounds demonstrate that the 5-carboxylate group forms critical hydrogen bonds with amino acid residues in viral coat proteins (e.g., TMV PC) and inflammatory mediators. The 3-p-tolyl group enhances hydrophobic interactions within enzyme cavities, while halogen substituents improve membrane permeability [3] [8].

Table 1: Structural Properties of Key Pyrazole Carboxylate Derivatives

Compound NameMolecular FormulaMolecular WeightKey Structural Features
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acidC₂₃H₁₅ClFN₂O₂405.833-Cl-4-F-C₆H₃ (N1), 4-CH₃-C₆H₄ (C3), COOH (C5)
1-(4-Fluorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acidC₁₈H₁₅FN₂O₂310.334-F-CH₂-C₆H₄ (N1), 4-CH₃-C₆H₄ (C3), COOH (C5)
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acidC₁₆H₉BrClFN₂O₂403.623-Cl-4-F-C₆H₃ (N1), 4-Br-C₆H₄ (C3), COOH (C5)
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₁₁H₆ClF₃N₂O₂290.633-Cl-C₆H₄ (N1), CF₃ (C5), COOH (C4)

Historical Development of Pyrazole Scaffolds in Bioactive Molecule Design

The evolution of pyrazole-based therapeutics provides critical context for contemporary research:

  • First-Generation Derivatives: Early pyrazole drugs (1880s-1950s) focused on antipyretic and analgesic applications, exemplified by antipyrine (phenazone) and aminopyrine. These compounds established the fundamental structure-activity relationship (SAR) that substituents at N1 and C3 significantly modulate biological activity [6].
  • NSAID Revolution: The 1950s-1980s witnessed the development of pyrazolidinediones like phenylbutazone, which demonstrated potent anti-inflammatory effects through non-selective COX inhibition. This era established the carboxylic acid functionality as crucial for anti-inflammatory activity through ionic binding to COX catalytic sites [6] [8].
  • Targeted Therapy Era: The 1990s breakthrough of celecoxib validated pyrazole as a scaffold for selective COX-2 inhibition (COX-2 IC₅₀ = 40 nM vs. COX-1 IC₅₀ = 15μM). This achievement demonstrated that 1,3-diaryl substitutions with sulfonamide groups could confer remarkable isozyme selectivity [8].
  • Kinase Inhibitor Development: The 2010s approval of crizotinib for ALK-positive lung cancer highlighted pyrazole's utility in kinase inhibition. The nitrogen atoms coordinate with kinase hinge regions, while aryl groups occupy hydrophobic pockets, establishing pyrazole as a versatile scaffold for targeted oncology therapeutics [8].

Research Rationale Targeting 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic Acid

The strategic design of 1-(3-chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid addresses critical pharmacological needs:

  • Halogen Bonding Potential: The 3-chloro-4-fluorophenyl moiety at N1 provides halogen bond donors (Cl, F) that enhance interactions with biological nucleophiles. This design leverages halogen bonding as a complementary mechanism to hydrogen bonding for target engagement, particularly against viral coat proteins [3] [5].
  • Anti-TMV Applications: Structural analogs (e.g., compound 3p from anti-TMV research) demonstrate that the chloro-fluoro-phenyl/tolyl-pyrazole configuration achieves 86.5% viral inhibition at 500 μg/mL through TMV PC disruption. This establishes the pharmacophoric rationale for investigating the specified compound against plant viruses [3].
  • Synthetic Accessibility: The compound derives from established pyrazole synthesis routes involving: (1) Knorr-type condensation of hydrazines with 1,3-dicarbonyls, (2) Vilsmeier-Haack formylation for intermediate functionalization, and (3) carbodiimide-mediated amide coupling for carboxylate activation. These methods enable efficient structure-activity exploration [3].
  • Commercial Availability Challenges: Despite catalog listings (e.g., Sigma-Aldrich L323357), suppliers explicitly note the absence of analytical data and purity verification. This research gap necessitates independent characterization and bioactivity validation to establish the compound's therapeutic potential [1] [2].

Properties

CAS Number

618102-16-2

Product Name

1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

InChI

InChI=1S/C17H12ClFN2O2/c1-10-2-4-11(5-3-10)15-9-16(17(22)23)21(20-15)12-6-7-14(19)13(18)8-12/h2-9H,1H3,(H,22,23)

InChI Key

RRFLWZIATTXXTA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.